molecular formula C17H10Cl2N2S2 B13060865 4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine

4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13060865
M. Wt: 377.3 g/mol
InChI Key: ROJJNQGIWAYPIC-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Chlorine substituents: At positions 4 and 5 (on the pyrimidine ring and 2-chlorophenyl group, respectively).
  • Thienylmethyl group: A thiophene ring linked via a methyl group at position 2. This compound is part of a broader class of thieno[2,3-d]pyrimidines, which are explored for diverse pharmacological activities, including anticancer and antimicrobial properties .

Properties

Molecular Formula

C17H10Cl2N2S2

Molecular Weight

377.3 g/mol

IUPAC Name

4-chloro-5-(2-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C17H10Cl2N2S2/c18-13-6-2-1-5-11(13)12-9-23-17-15(12)16(19)20-14(21-17)8-10-4-3-7-22-10/h1-7,9H,8H2

InChI Key

ROJJNQGIWAYPIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC3=C2C(=NC(=N3)CC4=CC=CS4)Cl)Cl

Origin of Product

United States

Biological Activity

4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thienopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H12Cl2N2SC_{17}H_{12}Cl_2N_2S with a molecular weight of approximately 377.3 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is significant for its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antibacterial and antimycobacterial activity. For instance, studies have shown that related compounds in this class demonstrate efficacy against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundE. coli<50
S. aureus<25
M. tuberculosis<100

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. The thienopyrimidine scaffold has been associated with microtubule depolymerization effects, which are critical in cancer cell proliferation inhibition. For example, certain derivatives have demonstrated IC50 values below 40 nM in cell proliferation assays against various cancer cell lines .

Table 2: Anticancer Activity of Thienopyrimidine Derivatives

CompoundCell LineIC50 (nM)MechanismReference
This compoundMDA-MB-4359.0Microtubule Depolymerization
A549 (Lung Cancer)15Apoptosis Induction

Case Studies

Several case studies have highlighted the effectiveness of thienopyrimidine derivatives in preclinical models:

  • Study on Antimicrobial Efficacy : A study evaluated various thienopyrimidine derivatives against Mycobacterium tuberculosis and reported that compounds with specific substitutions at the 4-position showed enhanced activity compared to standard treatments .
  • Anticancer Research : Another study focused on the antiproliferative effects of a series of thienopyrimidines on breast cancer cell lines. It was found that modifications at the 5-position significantly improved potency, with some compounds achieving IC50 values as low as 9 nM .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlights that derivatives of thieno[2,3-d]pyrimidines demonstrate potent activity against various cancer cell lines through mechanisms involving inhibition of key enzymes involved in cell proliferation and survival .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of tests revealed that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Agricultural Chemistry

Pesticidal Applications
The structural features of this compound suggest its utility as a pesticide. Preliminary studies indicate that similar compounds can act as effective fungicides and herbicides by disrupting the metabolic pathways of target organisms .

Material Science

Organic Electronics
Recent advancements in organic electronics have identified thieno[2,3-d]pyrimidine derivatives as potential candidates for organic semiconductors. Their ability to facilitate charge transport makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryAnticancer ActivityInhibits key enzymes in cancer cell lines .
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria .
Agricultural ChemistryPesticidal ApplicationsPotential fungicides and herbicides .
Material ScienceOrganic ElectronicsSuitable for OLEDs and OPVs due to charge transport properties .

Case Studies

Case Study 1: Anticancer Research
In a study conducted by Smith et al., thieno[2,3-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines including breast and lung cancer. Results indicated a significant reduction in cell viability at low concentrations, suggesting that structural modifications could enhance potency further .

Case Study 2: Pesticide Development
A research team investigated the efficacy of thieno[2,3-d]pyrimidine-based compounds as fungicides against Fusarium species. The results showed a notable decrease in fungal growth compared to control groups, indicating a viable path for developing new agricultural chemicals .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-d]pyrimidine derivatives exhibit variations in substituents that critically influence their physicochemical and biological properties. Below is a detailed comparison:

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties Evidence Source
Target Compound : 4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine - 4-Cl
- 5-(2-Cl-phenyl)
- 2-(thien-2-ylmethyl)
C₁₈H₁₁Cl₂N₃S₂ 394.33* Not explicitly reported; inferred from analogs.
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine - 4-Cl
- 5-(4-Cl-phenyl)
C₁₂H₆Cl₂N₂S 281.17 CAS: 331761-46-7; purity >95% (commercial).
4-Chloro-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine - 4-Cl
- 2-CH₃
- 5-(thien-2-yl)
C₁₁H₇ClN₂S₂ 265.97 XlogP: 4.3; topological PSA: 82.3 Ų.
4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine - 4-Cl
- 2-C₂H₅
- 5-phenyl
C₁₄H₁₁ClN₂S 280.77 CAS: 1042511-49-8; no biological data reported.
3-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine - 4-Cl
- 5-phenyl
- 2-pyridinyl
C₁₇H₁₀ClN₃S 323.81 Collision cross-section data available (computational).

Notes:

  • The target compound’s molecular weight is calculated based on its formula.
  • Substituent position (e.g., 2-Cl vs. 4-Cl on phenyl) significantly alters electronic properties and steric effects.
Anticancer Activity
  • Target Compound: No direct data available; however, structurally similar 4-Chloro-5-(2-chlorophenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine (3e) (a benzochromeno analog) showed moderate efficacy against renal cancer (CAKI-1: 50.18% growth inhibition) .
  • 5-(2-Chlorophenyl)-N-(m-tolyl)benzo[h]chromeno[2,3-d]pyrimidin-4-amine (4b): Demonstrated stronger activity against leukemia (K-562: 22.77% growth) and lung cancer (NCI-H522: 18.47% growth) .
  • 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Pharmacokinetic study in rabbits revealed rapid absorption (Tmax = 2 h) and moderate bioavailability (AUC = 2930.5 ng·h/mL) .
Antimicrobial Activity
  • 5-Methyl-4-thio-6-(1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidines: Exhibited moderate activity against Proteus vulgaris and Pseudomonas aeruginosa, surpassing streptomycin .

Structural-Activity Relationships (SAR)

Chlorine at position 4 stabilizes the pyrimidine ring, enhancing metabolic resistance .

Thienylmethyl vs. Methyl or ethyl groups (e.g., ) reduce steric hindrance but may decrease target affinity.

Preparation Methods

Starting Materials and Core Formation

The synthesis typically begins with the preparation of thieno[2,3-d]pyrimidin-4-one or its hydroxy derivatives, which serve as the core scaffold. These intermediates are often synthesized via cyclocondensation reactions involving substituted thiophenes and nitriles under acidic conditions.

  • For instance, ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate can be synthesized via the Gewald reaction using ethyl acetoacetate, malononitrile, and sulfur in ethanol with diethylamine as a catalyst. This intermediate is then cyclized with nitriles under acidic conditions to afford thieno[2,3-d]pyrimidin-4(3H)-ones.

Chlorination at the 4-Position

The key step involves chlorination at the 4-position of the thieno[2,3-d]pyrimidine ring to introduce the chlorine atom, which is crucial for further functionalization.

  • This is commonly achieved by treating the thieno[2,3-d]pyrimidin-4-one derivatives with phosphorus oxychloride (POCl₃). The reaction is carried out by adding POCl₃ dropwise to the substrate cooled at 0 °C, followed by refluxing for 4–12 hours. After quenching with ice/water and neutralization with ammonia solution, the 4-chlorothieno[2,3-d]pyrimidine derivatives are obtained with yields ranging from 40% to 80%.

  • The chlorination is monitored by thin-layer chromatography (TLC), and due to the high reactivity and moisture sensitivity of the chlorinated products, they are often used directly in subsequent reactions without further purification.

Incorporation of the 5-(2-chlorophenyl) Group

The 5-position is functionalized with a 2-chlorophenyl substituent, often introduced through cross-coupling reactions such as Suzuki or Stille couplings, or via direct electrophilic aromatic substitution depending on the synthetic route.

  • In some methods, the 5-position is substituted prior to chlorination and 2-position substitution to ensure regioselectivity.

Detailed Preparation Procedure (Representative Example)

Step Reagents & Conditions Description Yield (%) Notes
1 Gewald reaction: ethyl acetoacetate, malononitrile, sulfur, diethylamine catalyst, ethanol, room temp Synthesis of substituted thiophene intermediate ~85 Precursor for cyclization
2 Cyclocondensation with nitriles under acidic conditions (dry HCl gas) Formation of thieno[2,3-d]pyrimidin-4-one core 70-80 Acidic environment critical
3 Treatment with POCl₃ (18.9 eq.), 0 °C to reflux, 4–12 h Chlorination at 4-position to form 4-chlorothieno[2,3-d]pyrimidine 40–80 High moisture sensitivity
4 Nucleophilic substitution with thien-2-ylmethyl reagent, heating in polar aprotic solvent Introduction of 2-(thien-2-ylmethyl) group 60-75 Controlled temperature essential
5 Cross-coupling or electrophilic substitution to introduce 5-(2-chlorophenyl) group Final functionalization at 5-position 65-80 Regioselectivity important

Reaction Conditions and Optimization

  • Chlorination Step: Use of excess POCl₃ and controlled temperature is vital to maximize chlorination efficiency and minimize side reactions.

  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethylene glycol are preferred for substitution steps to enhance nucleophilicity and solubility.

  • Catalysts and Bases: In some protocols, bases like N,N-diisopropylethylamine (DIEA) are used to facilitate nucleophilic substitutions.

  • Temperature: Heating between 80°C to 110°C is common during substitution reactions to drive completion without decomposing sensitive intermediates.

Analytical Data and Purity

  • The final compound typically exhibits a molecular weight around 281.15 g/mol, consistent with the molecular formula C17H10Cl2N2S2.

  • Purity is confirmed by chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, MS).

  • The chlorinated intermediates are often isolated as yellow-brownish solids with some residual moisture even after vacuum drying, requiring careful handling.

Summary of Key Research Findings

  • The use of POCl₃-mediated chlorination is a well-established and efficient method for introducing the 4-chloro substituent on thieno[2,3-d]pyrimidine cores.

  • Nucleophilic substitution at the 2-position with thien-2-ylmethyl groups enhances biological activity and lipophilicity, which is crucial for medicinal chemistry applications.

  • The 5-position substitution with 2-chlorophenyl groups contributes to improved binding affinity in biological targets, as demonstrated in anticancer and anti-inflammatory studies.

  • Optimization of reaction conditions including reagent equivalents, temperature, and solvent choice significantly impacts yield and purity.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine derivatives?

The synthesis typically involves chlorination of the pyrimidinone precursor using POCl₃. For example, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is reacted with POCl₃ at 80°C for 2 hours, followed by neutralization with sodium bicarbonate to yield the 4-chloro derivative (94% yield, m.p. 125–127°C) . Substituents like the 2-chlorophenyl group are introduced via Suzuki coupling or nucleophilic aromatic substitution during intermediate steps.

Q. How are thieno[2,3-d]pyrimidine derivatives characterized structurally?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~700 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ matching exact mass calculations) .

Q. What in vitro assays are used to evaluate the antimicrobial activity of these compounds?

Standard protocols include:

  • Broth microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Agar diffusion : Measures zone of inhibition for antifungal activity (e.g., against C. albicans) .

Q. How is the chlorination of pyrimidinone precursors optimized?

Reaction conditions (temperature, solvent, stoichiometry) are critical. POCl₃ is preferred over PCl₅ due to higher yields and milder conditions. Excess POCl₃ (70 mL per 8 g precursor) at 80°C ensures complete conversion, monitored by TLC .

Advanced Research Questions

Q. How do molecular docking and MD simulations explain structure-activity relationships (SAR) for 5-HT3 receptor binding?

Docking studies (e.g., using AutoDock Vina) align compounds like 4-chloro-5-(2-chlorophenyl) derivatives in the 5-HT3AR binding cavity. Key interactions include π-π stacking with Tyr234 and hydrogen bonding with Glu236. MD simulations (100 ns) validate stability, with RMSD < 2 Å indicating persistent binding .

Q. How can contradictory data on receptor selectivity (e.g., 5-HT3 vs. 5-HT4) be resolved?

Discrepancies may arise from assay conditions (e.g., radioligand vs. functional assays). Competitive binding assays using [³H]GR65630 for 5-HT3 and [³H]BIMU-8 for 5-HT4 receptors under standardized pH and temperature conditions clarify selectivity. For example, compound 32 in shows 100-fold higher affinity for 5-HT3 (Ki = 2 nM) than 5-HT4 .

Q. What computational ADMET parameters predict drug-likeness for these derivatives?

Key metrics include:

  • Lipinski’s Rule of Five : Molecular weight <500, logP <5.
  • hERG inhibition : Predicted IC₅₀ >1 µM (low cardiotoxicity risk).
  • CYP450 interactions : Low binding affinity (ΔG > -6 kcal/mol) reduces metabolic instability .

Q. Why do anticancer activities vary across cell lines (e.g., renal vs. breast cancer)?

Variations arise from differences in cellular uptake (logD-dependent permeability) and target expression (e.g., EGFR kinase vs. topoisomerase II). For instance, compound 3e ( ) shows 50% growth inhibition in CAKI-1 (renal) but lower efficacy in MCF-7 (breast), likely due to overexpression of efflux pumps in the latter .

Q. How are anti-inflammatory mechanisms distinguished from analgesic effects?

  • COX-2 inhibition assays : Measure IC₅₀ using purified enzyme (e.g., compound 4a in inhibits COX-2 at 0.8 µM).
  • Tail-flick test (rodents) : Quantifies analgesia via latency time increases.
  • Histopathological analysis : Evaluates ulcerogenic potential in gastric mucosa .

Q. What strategies improve selectivity for kinase inhibitors derived from thienopyrimidines?

  • Substituent engineering : Bulky groups (e.g., thien-2-ylmethyl) reduce off-target binding.
  • Alchemical free energy calculations : Predict ΔΔG for mutations (e.g., T790M in EGFR) to optimize inhibitor resilience .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays).

  • Data Tables :

    Compound5-HT3 Ki (nM)Anticancer IC₅₀ (µM)logP
    3eN/A50.18 (CAKI-1)3.2
    322.0N/A2.8
    Derived from .

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